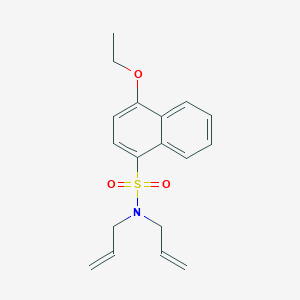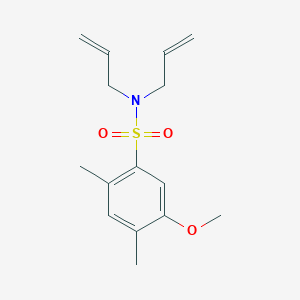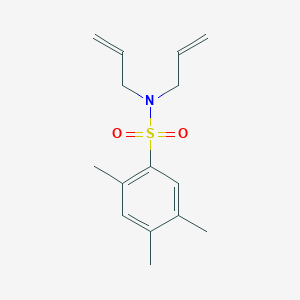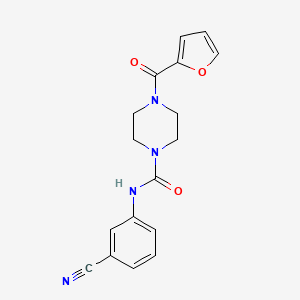
Ethanedioic acid;1-phenyl-2-(1,2,4-triazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanedioic acid;1-phenyl-2-(1,2,4-triazol-4-yl)ethanol, also known as oxalic acid triazole ethanol (OATE), is a novel compound that has gained attention in recent years due to its potential applications in scientific research. OATE is a triazole derivative of oxalic acid that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mecanismo De Acción
The exact mechanism of action of OATE is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. For example, OATE has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
OATE has been shown to exhibit a range of biochemical and physiological effects. For example, it has been found to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. Additionally, OATE has been shown to reduce oxidative stress and inflammation in cells, which could make it useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of OATE is its ease of synthesis and relatively low cost compared to other compounds with similar properties. Additionally, OATE has been shown to exhibit low toxicity in vitro, making it a safe candidate for use in various research applications. However, one limitation of OATE is its limited solubility in water, which could make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on OATE. For example, further studies could be conducted to elucidate the exact mechanism of action of OATE and its effects on various signaling pathways in cells. Additionally, studies could be conducted to investigate the potential use of OATE in the treatment of various inflammatory diseases and other conditions. Finally, further research could be conducted to optimize the synthesis method for OATE and develop new derivatives with enhanced properties.
Métodos De Síntesis
OATE can be synthesized using a simple and efficient method that involves the reaction of Ethanedioic acid;1-phenyl-2-(1,2,4-triazol-4-yl)ethanol acid dihydrate with 1-phenyl-1,2,4-triazole-3-carbaldehyde in the presence of ethanol. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
OATE has been found to have a range of potential applications in scientific research. For example, it has been shown to exhibit antitumor activity in vitro, making it a promising candidate for the development of new cancer therapies. Additionally, OATE has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
1-phenyl-2-(1,2,4-triazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10(6-13-7-11-12-8-13)9-4-2-1-3-5-9/h1-5,7-8,10,14H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTAYCWAPJEPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanedioic acid;1-phenyl-2-(1,2,4-triazol-4-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate](/img/structure/B7547155.png)

![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)
![N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547183.png)
![1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)
![N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547208.png)
![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)
